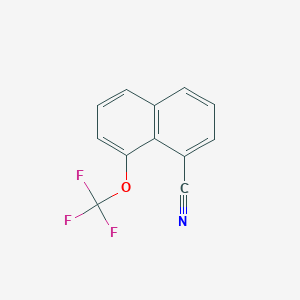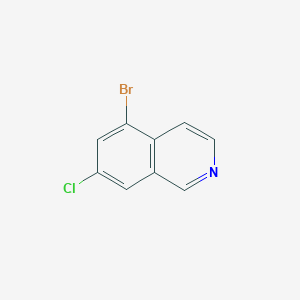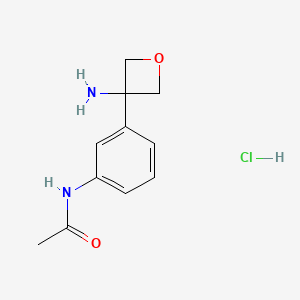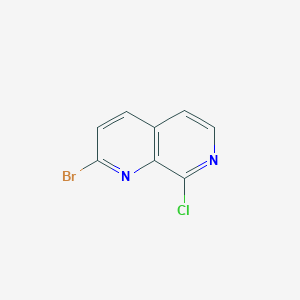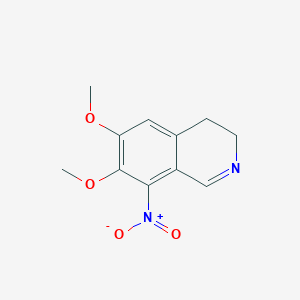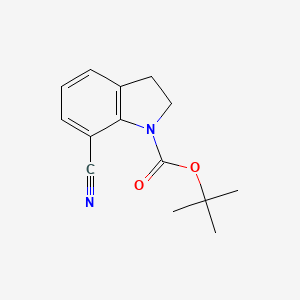
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is known for its unique structure, which includes a morpholine ring attached via an ethyl chain to the isoquinoline core. Isoquinoline derivatives are significant in medicinal chemistry due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives typically involves several methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction. For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a common synthetic route involves the reaction of isoquinoline with 2-(4-morpholinyl)ethyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium or platinum are used in hydrogenation reactions to produce various isoquinoline derivatives. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, especially at positions 1 and 3, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in nitrobenzene for bromination.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The morpholine ring enhances its ability to interact with biological molecules, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- can be compared with other isoquinoline derivatives such as:
Quinoline: Similar structure but lacks the morpholine ring, making it less versatile in biological applications.
1-Benzylisoquinoline: Contains a benzyl group instead of a morpholine ring, leading to different biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties, differing in its pharmacological effects.
The uniqueness of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- lies in its morpholine ring, which enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
126921-47-9 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
4-(2-isoquinolin-1-ylethyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)5-7-16-15(14)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |
InChI-Schlüssel |
RFRSPLDAHWHJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


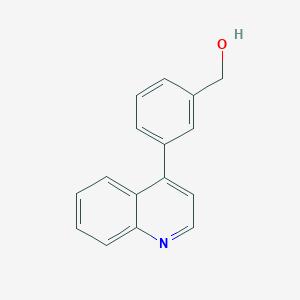



![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
